N-Isopropyl-N-methylglycine

Descripción general

Descripción

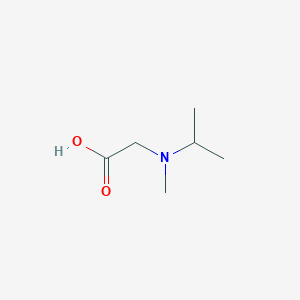

N-Isopropyl-N-methylglycine is a compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It is also known by other names such as 2-[methyl(propan-2-yl)amino]acetic acid. This compound is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by isopropyl and methyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Isopropyl-N-methylglycine can be synthesized through various methods. One common approach involves the alkylation of glycine derivatives. For instance, glycine can be reacted with isopropyl bromide and methyl iodide in the presence of a base such as sodium hydroxide to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Isopropyl-N-methylglycine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted glycine derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 Schizophrenia Treatment

Sarcosine has been studied for its potential therapeutic effects in schizophrenia due to its action as a glycine transporter-1 inhibitor. Research indicates that sarcosine enhances the efficacy of NMDA receptor agonists, which can alleviate symptoms in patients with schizophrenia. A double-blind, placebo-controlled trial demonstrated significant improvements in positive and negative symptoms among patients treated with sarcosine alongside their antipsychotic medications, particularly risperidone . This suggests that sarcosine may serve as a valuable adjunctive treatment in managing schizophrenia.

1.2 Cerebral Blood Flow Imaging

Recent studies have also investigated N-Isopropyl-N-methylglycine as a tracer for positron emission tomography (PET) imaging. A carbon-11 labeled analogue, synthesized from N-isopropyl-p-[11C]methylamphetamine, showed promising results in measuring cerebral blood flow (CBF) in non-human primates. The study indicated that this tracer could potentially enhance the resolution of brain imaging techniques, facilitating better diagnosis and understanding of neurological conditions .

Cancer Research

2.1 Prostate Cancer Biomarker

Sarcosine has been identified as a potential biomarker for prostate cancer. Elevated levels of sarcosine in urine samples have been correlated with prostate cancer progression, suggesting its utility in diagnosis and monitoring of the disease. A review highlighted the significance of sarcosine as a metabolic marker that could improve prostate cancer screening protocols .

Materials Science

3.1 Thermoresponsive Polymers

This compound is utilized in the development of thermoresponsive polymers, particularly polypeptoids. These materials exhibit unique properties such as phase transitions in response to temperature changes, making them suitable for applications in drug delivery systems and smart coatings. Studies have shown that polypeptoids containing N-isopropyl groups can undergo reversible phase transitions, which can be harnessed to create temperature-sensitive surfaces for biomedical applications .

Summary of Applications

Mecanismo De Acción

The mechanism of action of N-Isopropyl-N-methylglycine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

N-Methylglycine (Sarcosine): Similar in structure but lacks the isopropyl group.

N-Isopropylglycine: Similar but lacks the methyl group on the nitrogen.

N,N-Dimethylglycine: Similar but has two methyl groups instead of one isopropyl and one methyl group.

Uniqueness

N-Isopropyl-N-methylglycine is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

N-Isopropyl-N-methylglycine, commonly known as sarcosine , is a non-proteinogenic amino acid with significant biological activity. This compound has garnered attention for its various roles in metabolic pathways, potential therapeutic applications, and interactions with neurotransmitter systems. This article explores the biological activity of sarcosine, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

Sarcosine is characterized by the presence of a methyl group and an isopropyl group attached to the nitrogen atom of glycine. At physiological pH, it predominantly exists as a zwitterion, which allows it to participate in various biochemical processes.

| Property | Value |

|---|---|

| Formula | C₃H₇NO₂ |

| Molecular Weight | 75.09 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 9.0 |

Metabolic Pathways

Sarcosine plays a crucial role in several metabolic pathways:

- Synthesis and Degradation : Sarcosine is synthesized from glycine through the action of specific enzymes and can be further metabolized to produce serine via serine hydroxymethyltransferase. It can also be degraded to carbon dioxide and ammonium.

- Glycine Transporter Interaction : As a glycine transporter-1 inhibitor, sarcosine modulates glycine levels in the brain, influencing NMDA receptor activity .

Neurological Effects

Sarcosine has been studied for its potential therapeutic effects in neurological disorders, particularly schizophrenia:

- NMDAR Hypofunction : Research indicates that sarcosine can ameliorate symptoms associated with NMDAR hypofunction by enhancing NMDAR-mediated synaptic activity. In animal models, it has shown promise in improving cognitive deficits induced by MK-801, a known NMDA receptor antagonist .

- Behavioral Studies : In experiments involving MK-801-induced deficits in mice, sarcosine administration resulted in significant improvements in behavioral outcomes without adverse effects on motor function. It increased cerebrospinal fluid levels of glycine and serine, further supporting its role in neurotransmission modulation .

Antitumor Activity

While primarily studied for its neurological implications, sarcosine's biological activity extends to potential antitumor effects:

- In Vitro Studies : Sarcosine has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may exert inhibitory effects on tumor growth, although comprehensive studies are required to establish its efficacy as an antitumor agent .

The mechanisms through which sarcosine exerts its biological effects include:

- Receptor Modulation : Sarcosine acts as a ligand for glycine receptors and NMDA receptors, modulating their activity and influencing signal transduction pathways involved in neuronal communication.

- Apoptotic Pathways : In cancer research, compounds similar to sarcosine have demonstrated the ability to induce apoptosis in tumor cells through mitochondrial pathways .

Study on Schizophrenia Treatment

A notable study focused on the administration of sarcosine to patients with schizophrenia showed improvements in negative symptoms when combined with conventional antipsychotic treatments. The results indicated that sarcosine effectively regulated NMDA receptor activity and improved cognitive function .

Antitumor Research

In vitro studies comparing sarcosine with established anticancer agents revealed that sarcosine could inhibit cell proliferation in certain cancer types. For instance, it was found to enhance the efficacy of existing treatments when used synergistically .

Propiedades

IUPAC Name |

2-[methyl(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621513 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108957-96-6 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.